molecular formula C17H18BrN3O3S B2785866 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide CAS No. 1448128-23-1

5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide

Cat. No. B2785866
CAS RN: 1448128-23-1
M. Wt: 424.31
InChI Key: SKSNCUHPOIPWNP-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small molecule that has shown promising results in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. The compound also appears to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and cyclooxygenase, which are involved in cancer cell growth and inflammation. The compound has also been shown to modulate the immune system by inhibiting the production of inflammatory cytokines. In addition, the compound has been shown to reduce oxidative stress and protect against DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development. However, the compound has some limitations, including its poor solubility in water and its instability in certain conditions.

Future Directions

There are several future directions for the study of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for cancer treatment. In addition, the compound's potential use in treating other diseases, such as neurodegenerative diseases, should be further explored.
Conclusion:
In conclusion, 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is a novel small molecule that has shown promising results in various studies related to cancer, inflammation, and other diseases. The compound's high potency and selectivity make it a promising candidate for further development. However, more research is needed to fully understand the compound's mechanism of action and its potential use in treating various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide involves a multi-step process that starts with the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base. The resulting compound is then reacted with nicotinamide in the presence of a coupling agent to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The compound has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. In addition, the compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c1-2-25(23,24)21-7-3-4-12-9-15(5-6-16(12)21)20-17(22)13-8-14(18)11-19-10-13/h5-6,8-11H,2-4,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSNCUHPOIPWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide

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